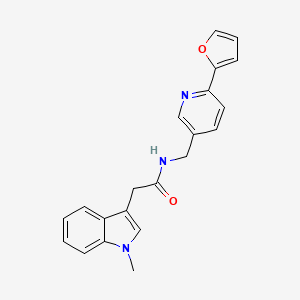

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

描述

属性

IUPAC Name |

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-24-14-16(17-5-2-3-6-19(17)24)11-21(25)23-13-15-8-9-18(22-12-15)20-7-4-10-26-20/h2-10,12,14H,11,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRWDZOMMFMZKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and case studies that highlight its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

-

Preparation of Intermediates :

- Synthesis of furan and pyridine derivatives.

- Formation of the indole-based structure.

-

Coupling Reaction :

- Utilizing coupling agents (e.g., EDC, HOBt) to form the amide bond between the furan-pyridine intermediate and the indole derivative.

-

Final Assembly :

- Purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure.

Anticancer Properties

Recent studies have evaluated the anticancer activity of similar compounds, indicating a promising potential for this compound. For instance, derivatives with indole motifs have demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | HeLa | 0.52 |

| 7d | MCF-7 | 0.34 |

| 7d | HT-29 | 0.86 |

The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G2/M phase, alongside inhibition of tubulin polymerization, similar to colchicine's mechanism .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition :

- The compound may act as an enzyme inhibitor by binding to active sites, disrupting normal cellular functions.

- Receptor Binding :

- Its structural features allow it to modulate receptor activities, potentially influencing signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

- Study on Indole Derivatives : A series of indole-based compounds were tested for their antiproliferative effects against cancer cell lines. The most potent compound exhibited IC50 values in the low micromolar range and was shown to induce apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : A study investigating furan-pyridine derivatives indicated broad-spectrum antimicrobial activity, suggesting that modifications to the furan or pyridine rings could enhance efficacy against resistant strains .

相似化合物的比较

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The target compound shares structural motifs with several analogues documented in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Key Observations :

- Furan vs. Thiazole Linkers : The thiazole-containing analogue has a lower molecular weight (365.5 vs. ~378.5) but lacks the pyridine ring, which may influence solubility and binding interactions.

- Indole Substitutions : Methylation at the indole N1 position (common in the target compound and ) enhances metabolic stability compared to unmethylated indoles (e.g., ).

- Thermal Stability : Melting points for nitro-substituted indole acetamides range from 159–187°C , suggesting robust crystalline structures, whereas imidazothiazole derivatives exhibit lower melting points (80–118°C), likely due to flexible linkers.

Tubulin Polymerization Inhibition

Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)acetamide (e.g., ) exhibit potent antiproliferative activity by inhibiting tubulin polymerization, with IC₅₀ values in the nanomolar range. The trimethoxyphenyl group in these analogues mimics the colchicine-binding site of tubulin . The target compound’s methyl-indole and pyridine-furan motifs may similarly disrupt microtubule dynamics, though experimental validation is required.

Enzyme Inhibition

Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide, show strong binding to SARS-CoV-2 main protease (binding affinity < −22 kcal/mol) via interactions with HIS163 and ASN142 .

Anti-inflammatory Potential

Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide combine indole with NSAID-like motifs (e.g., naproxen), highlighting the versatility of indole-acetamides in targeting inflammatory pathways. The target compound’s furan group may confer additional redox-modulatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。